molecular formula C8H18OS B3049816 Di-tert-butyl sulfoxide CAS No. 2211-92-9

Di-tert-butyl sulfoxide

Cat. No. B3049816
CAS RN: 2211-92-9
M. Wt: 162.3 g/mol
InChI Key: HKKFQOPIRHHEGQ-UHFFFAOYSA-N
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Description

Di-tert-butyl sulfoxide is a chemical compound with the molecular formula C8H18OS . It is used as a valuable organic solvent for the extraction of zirconium, palladium, platinum, and gold .


Synthesis Analysis

Di-tert-butyl sulfoxide can be synthesized from tert-Butyl Sulfoxide. The sulfoxides bearing a tert-butyl group can be activated using N-bromosuccinimide (NBS) under acidic conditions. Subsequent treatment with various nitrogen, carbon, or oxygen nucleophiles affords a wide range of sulfinic acid amides, new sulfoxides, and sulfinic acid esters . Another synthesis method involves the reaction of β-sulfinyl esters with a variety of electrophilic reagents to produce sulfoxides and sulfinamides under catalysis by transition metals .


Molecular Structure Analysis

The molecular structure of Di-tert-butyl sulfoxide can be represented as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

The thermal decomposition of Di-tert-butyl sulfoxide has been studied extensively. The decomposition obeys n-th-order reaction and the type of Arrhenius equation .


Physical And Chemical Properties Analysis

Di-tert-butyl sulfoxide has a molecular weight of 162.293 Da . More detailed physical and chemical properties can be found in the NIST Chemistry WebBook .

Scientific Research Applications

Synthesis of Sulfinyl Containing Compounds

Di-tert-butyl sulfoxide plays a crucial role in the synthesis of various sulfinyl containing compounds. When activated with N-bromosuccinimide (NBS) under acidic conditions, it can be treated with nitrogen, carbon, or oxygen nucleophiles to yield a range of sulfinic acid amides, new sulfoxides, and sulfinic acid esters (Wei & Sun, 2015).

Catalysis and Precatalyst Applications

Di-tert-butyl sulfoxide has been employed as a traceless precatalyst for the generation of sulfenate anions under basic conditions. It is used to catalyze the coupling of benzyl halides to trans-stilbenes, offering advantages such as byproduct elimination that simplifies product isolation (Zhang et al., 2015).

Oxidative Cleavage Applications

Di-tert-butyl sulfoxide, in combination with dimethyl sulfoxide and hydrobromic acid, has been used for the oxidative cleavage of various sulfides to form symmetrical disulfides. This application provides a mechanistic insight into the conversion of these compounds (Dickman et al., 1993).

Palladium-Catalyzed Arylation

Di-tert-butyl sulfoxides are key precursors in palladium-catalyzed arylations. They efficiently generate sulfenate salts through pyrolysis, followed by hydrogen abstraction, enabling cross-coupling reactions with aryl halides/triflates to produce aryl sulfoxides (Gélat et al., 2015).

Oxidation of Sulfoxides and Sulfides

tert-Butyl hydroperoxide, in the presence of oxorhenium(V) dithiolates, converts various sulfides to sulfoxides and sulfones. This method is notable for its ability to selectively produce either sulfoxides or sulfones under slightly varied conditions (Wang et al., 2002).

Synthesis of Disulfides

Di-tert-butyl disulfide and its homologs have been synthesized using a molybdenum trichloride monoxide-DMSO complex as a catalyst. This method is significant for its high catalytic activity and excellent selectivity, particularly in the synthesis of di-tert-butyl disulfide (Zheng-yong, 2011).

Intramolecular Sulfinylation

Intramolecular sulfinylation of sulfonamides, using di-tert-butyl sulfoxide as the sulfinyl source, leads to the formation of aryl[4,5]isothiazoles. This process involves an all-heteroatom Wittig-equivalent process, highlighting the versatility of di-tert-butyl sulfoxide in complex organic synthesis (Xu et al., 2016).

Mechanism of Action

The sulfoxide undergoes a Cope-type elimination to yield a sulfenic acid . The automated Reaction Mechanism Generator (RMG), using rate parameters derived from ab initio CCSD (T) calculations, is used to build reaction networks for the thermal decomposition of di-tert-butyl sulfoxide .

Safety and Hazards

Di-tert-butyl sulfoxide is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200). It is combustible and its vapors are heavier than air and may spread along floors. It forms explosive mixtures with air at elevated temperatures .

Future Directions

The future directions of Di-tert-butyl sulfoxide research could involve optimizing olefin sulfurization processes for tetrasulfide production, which would afford materials that impart significantly better oxidation stability to hydrocarbon-based products to which polysulfides are added .

properties

IUPAC Name

2-tert-butylsulfinyl-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18OS/c1-7(2,3)10(9)8(4,5)6/h1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKFQOPIRHHEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176629
Record name Di-tert-butyl sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl sulfoxide

CAS RN

2211-92-9
Record name Di-tert-butyl sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC244328
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244328
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Di-tert-butyl sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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